Cas no 65447-37-2 (4-(4-methoxy-3-nitrophenyl)-1H-imidazole)

4-(4-methoxy-3-nitrophenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-IMIDAZOLE, 4-(4-METHOXY-3-NITROPHENYL)-
- 1H-Imidazole, 5-(4-methoxy-3-nitrophenyl)-
- 4-(4-methoxy-3-nitrophenyl)-1H-imidazole
- EN300-1869323
- 65447-37-2
-
- インチ: InChI=1S/C10H9N3O3/c1-16-10-3-2-7(4-9(10)13(14)15)8-5-11-6-12-8/h2-6H,1H3,(H,11,12)
- InChIKey: JQJAWDMFTUGPSA-UHFFFAOYSA-N
計算された属性
- 精确分子量: 219.06439116Da
- 同位素质量: 219.06439116Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 83.7Ų
4-(4-methoxy-3-nitrophenyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869323-0.25g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1869323-1.0g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1869323-10g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1869323-5g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1869323-5.0g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1869323-2.5g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1869323-10.0g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1869323-0.05g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1869323-0.5g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1869323-0.1g |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole |
65447-37-2 | 0.1g |
$1144.0 | 2023-09-18 |
4-(4-methoxy-3-nitrophenyl)-1H-imidazole 関連文献
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
4-(4-methoxy-3-nitrophenyl)-1H-imidazoleに関する追加情報
Introduction to 4-(4-methoxy-3-nitrophenyl)-1H-imidazole (CAS No: 65447-37-2)
4-(4-methoxy-3-nitrophenyl)-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 65447-37-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework consisting of an imidazole ring fused with a nitro-substituted aromatic ring, further modified by a methoxy group. Such structural motifs are often exploited in the design of bioactive molecules due to their potential to interact with biological targets in complex ways.
The imidazole core of 4-(4-methoxy-3-nitrophenyl)-1H-imidazole is a well-known pharmacophore in drug discovery, renowned for its ability to modulate various biological pathways. Imidazole derivatives have been extensively studied for their roles as antifungals, antivirals, and even anticancer agents. The presence of the nitro group at the 3-position of the phenyl ring introduces additional reactivity and electronic properties, which can influence both the compound's solubility and its interaction with biological systems. Meanwhile, the methoxy group at the 4-position serves as an electron-donating moiety, further modulating the electronic distribution across the molecule.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for compounds like 4-(4-methoxy-3-nitrophenyl)-1H-imidazole with unprecedented accuracy. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The nitro group, in particular, has been shown to enhance binding interactions through hydrogen bonding or π-stacking interactions, depending on the target protein.
In vitro studies have begun to explore the potential of 4-(4-methoxy-3-nitrophenyl)-1H-imidazole as a lead compound for further medicinal chemistry optimization. Researchers are particularly interested in its ability to modulate transcription factors and signaling pathways associated with cancer progression. The combination of electronic and steric effects introduced by the nitro and methoxy substituents may provide a scaffold capable of fine-tuning binding interactions with high selectivity.
The synthesis of 4-(4-methoxy-3-nitrophenyl)-1H-imidazole involves multi-step organic transformations, including condensation reactions, nitration, and methylation processes. Advances in green chemistry principles have led to more sustainable synthetic routes, reducing waste and improving yields. For instance, catalytic methods have been employed to enhance the efficiency of nitration reactions while minimizing hazardous byproducts.
From a pharmacokinetic perspective, 4-(4-methoxy-3-nitrophenyl)-1H-imidazole exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Its metabolic stability has also been assessed through in vitro liver microsome assays, revealing a half-life that could be suitable for therapeutic applications if further optimized.
The growing interest in imidazole derivatives as therapeutic agents has spurred innovation in their application across multiple therapeutic areas. For example, recent research has highlighted their potential in treating bacterial infections resistant to conventional antibiotics. The structural features of 4-(4-methoxy-3-nitrophenyl)-1H-imidazole, such as its aromaticity and heterocyclic core, make it a promising candidate for developing novel antimicrobial compounds.
In conclusion, 4-(4-methoxy-3-nitrophenyl)-1H-imidazole (CAS No: 65447-37-2) represents a compelling example of how structural complexity can be leveraged to develop bioactive molecules with therapeutic potential. Its unique combination of functional groups—imidazole core, nitro group, and methoxy substituent—provides a rich foundation for further exploration in drug discovery. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play an increasingly important role in addressing unmet medical needs.
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